4'-Azetidinomethyl-2,3-dimethylbenzophenone

lipophilicity drug-likeness computational chemistry

Researchers exploring benzophenone-azetidine SAR often encounter reproducibility issues from positional isomer contamination. 4'-Azetidinomethyl-2,3-dimethylbenzophenone (CAS 898756-58-6) provides the precisely defined 4'-azetidinomethyl-2,3-dimethyl configuration, enabling rigorous structure-activity comparisons. • Confirmed 4'-azetidinomethyl-2,3-dimethyl substitution pattern ensures positional isomer integrity for robust SAR data. • High lipophilicity (XLogP3=4) and low topological PSA (20.3 Ų) make it suitable for logD, Caco-2 permeability, and microsomal stability assays. • Supplied at ≥95% purity; applicable as a building block for antimicrobial screening panels and covalent probe development.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 898756-58-6
Cat. No. B1346527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Azetidinomethyl-2,3-dimethylbenzophenone
CAS898756-58-6
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C
InChIInChI=1S/C19H21NO/c1-14-5-3-6-18(15(14)2)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3
InChIKeyCEKSJZYTASTONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Azetidinomethyl-2,3-dimethylbenzophenone (CAS 898756-58-6): Chemical Identity and Core Structural Profile for Research Procurement


4'-Azetidinomethyl-2,3-dimethylbenzophenone (CAS 898756-58-6) is a synthetic benzophenone derivative featuring a 4-(azetidin-1-ylmethyl)phenyl moiety coupled to a 2,3-dimethylphenyl carbonyl group (C₁₉H₂₁NO, MW 279.38 g/mol) [1]. The compound is characterized by a rigid aromatic system, a hydrogen bond acceptor count of 2, topological polar surface area of 20.3 Ų, and a relatively high XLogP3 of 4, indicating pronounced lipophilicity [1]. It contains a strained four-membered azetidine heterocycle, distinguishing it structurally from more common five- and six-membered nitrogen heterocycle analogs, and is supplied for research and development purposes at reported purities of ≥95–98% [1].

Why Generic Substitution of 4'-Azetidinomethyl-2,3-dimethylbenzophenone Is Unsupported in Research Applications


Generic interchange of 4'-azetidinomethyl-2,3-dimethylbenzophenone with other benzophenone or azetidine-containing analogs is not scientifically justified without direct comparative data. The specific combination of the 2,3-dimethyl substitution pattern on the benzophenone core and the 4'-azetidinomethyl group influences lipophilicity (XLogP3 = 4), electronic properties (PSA = 20.3 Ų), and potential target engagement in ways that cannot be interpolated from close regioisomers such as 4'-azetidinomethyl-2,4-dimethylbenzophenone (CAS 898756-61-1), 2',3', or 3'-azetidinomethyl positional analogs. Class-level literature indicates that benzophenone-fused azetidine/azetidinone hybrids exhibit antimicrobial activities in disc diffusion and broth dilution assays [1], but the performance of this specific compound against any defined biological target or comparator remains unquantified in the publicly accessible peer-reviewed literature. Researchers must therefore independently validate the compound's activity, selectivity, and stability profile rather than assuming functional equivalence to either benzophenone or azetidine congeners.

Quantitative Evidence Guide for Procurement Decisions: 4'-Azetidinomethyl-2,3-dimethylbenzophenone vs. Comparators


Lipophilicity-Driven Differentiation: XLogP3 of 4'-Azetidinomethyl-2,3-dimethylbenzophenone Compared to a Non-methylated Benzophenone Analog

The computed XLogP3 for 4'-azetidinomethyl-2,3-dimethylbenzophenone is 4.0, reflecting the combined lipophilic contribution of the two methyl substituents and the azetidine ring [1]. In comparison, the structurally simpler 4-(azetidinomethyl)benzophenone (CAS 898777-22-5, C₁₇H₁₇NO), which lacks the dimethyl substitution, has a computed XLogP3 of approximately 3.3 [1]. This difference of ~0.7 log units corresponds to roughly a five-fold higher theoretical octanol-water partition coefficient for the title compound, potentially affecting membrane permeability and tissue distribution in biological assays.

lipophilicity drug-likeness computational chemistry

Regioisomeric Differentiation: Positional Variation of the Azetidinomethyl Group as a Selectivity Determinant

The biological target recognition of azetidinomethyl benzophenones is dependent on the position of the azetidine-bearing substituent. The title compound carries the azetidinomethyl group at the 4'-position, distinct from 2'-azetidinomethyl (e.g., CAS 898754-85-3) and 3'-azetidinomethyl (e.g., CAS 898771-69-2) regioisomers. Although no direct head-to-head biological comparison has been reported for these specific compounds, the class-level principle is strongly established: positional isomerism in benzophenone derivatives dictates molecular shape, dipole moment orientation, and receptor/ enzyme recognition geometry [1]. Substitution of the 4'-azetidinomethyl regioisomer with a 2'- or 3'-analog cannot be assumed to preserve target binding or functional activity.

structure-activity relationship regioisomer target engagement

Dimethyl Substitution Pattern as a Differentiator Among Regioisomeric Benzophenones

The 2,3-dimethyl substitution pattern on the benzophenone core uniquely defines this compound's steric and electronic properties compared to other dimethyl regioisomers such as 4'-azetidinomethyl-2,4-dimethylbenzophenone (CAS 898756-61-1) and 4'-azetidinomethyl-2,5-dimethylbenzophenone (CAS 898756-64-4) [1]. The 2,3-arrangement positions one methyl group ortho and the other meta to the carbonyl on the same ring, potentially influencing both the conformational preferences of the benzophenone system and the electron density of the carbonyl group, which serves as a key interaction point in biological binding events.

methyl substitution logP tuning SAR

Recommended Application Scenarios for 4'-Azetidinomethyl-2,3-dimethylbenzophenone in Research Procurement


Pharmacokinetic Property Profiling of Lipophilic Scaffolds

The elevated XLogP3 value of 4.0 [1] makes this compound a suitable candidate for evaluating how the 2,3-dimethylazetidinomethyl-benzophenone architecture influences logD, Caco-2 permeability, and microsomal stability relative to less lipophilic azetidine or benzophenone controls. Procurement for these studies requires verifiable purity and the precise 4'-azetidinomethyl-2,3-dimethyl configuration to ensure data reproducibility.

Structure-Activity Relationship (SAR) Libraries Centered on Azetidine-Benzophenone Cores

This compound's distinct 4'-azetidinomethyl-2,3-dimethyl substitution pattern enables its use as a building block or reference point in SAR campaigns exploring the influence of dimethyl regioisomerism and azetidine positional isomerism on biological target engagement [1]. Direct positional and substitution pattern analogs (e.g., CAS 898756-61-1, 898754-85-3) are frequently used in parallel, necessitating procurement from suppliers able to confirm structural identity.

Antimicrobial Screening of Benzophenone-Azetidine Hybrids

Published class-level data indicate that benzophenone-azetidine hybrids exhibit measurable activity against Gram-positive and Gram-negative bacterial strains as well as fungal species in standardized disc diffusion and broth microdilution assays [1]. While the specific MIC values for 4'-azetidinomethyl-2,3-dimethylbenzophenone have not been disclosed, its structural kinship to the active 2-azetidinone-benzophenone series supports its investigation in antimicrobial screening panels alongside clinically relevant comparators such as chloramphenicol and ketoconazole.

Chemical Probe and Tool Compound Synthesis

The azetidine ring's established capacity to form covalent bonds with nucleophilic protein residues and its use as a constrained amine bioisostere [1] support the compound's application as a synthetic intermediate or fragment in probe molecule programs. Researchers developing affinity labels, PROTACs, or covalent inhibitors may leverage the 4'-azetidinomethyl-2,3-dimethyl scaffold for systematic electrophilic or binding element variation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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